molecular formula C5H14Cl2N2 B1592185 Cyclopentylhydrazine dihydrochloride CAS No. 645372-27-6

Cyclopentylhydrazine dihydrochloride

Cat. No.: B1592185
CAS No.: 645372-27-6
M. Wt: 173.08 g/mol
InChI Key: FPQRIFDTYLBNHV-UHFFFAOYSA-N
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Description

Cyclopentylhydrazine dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2. It is an amine derivative and is often used as an intermediate in pharmaceutical synthesis. The compound is known for its reactivity and is utilized in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cyclopentylhydrazine dihydrochloride typically involves a two-step process:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Cyclopentylhydrazine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopentylhydrazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentylhydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentylhydrazine dihydrochloride is unique due to its specific chemical structure and reactivity. It offers distinct advantages in terms of its ability to participate in a wide range of chemical reactions, making it a versatile intermediate in various synthetic processes. Additionally, its use in pharmaceutical synthesis highlights its importance in the development of new drugs and therapeutic agents .

Properties

IUPAC Name

cyclopentylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c6-7-5-3-1-2-4-5;;/h5,7H,1-4,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQRIFDTYLBNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592987
Record name Cyclopentylhydrazinato--hydrogen chlorido (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

645372-27-6
Record name Cyclopentylhydrazinato--hydrogen chlorido (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopentylhydrazine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Cyclopentanol (6.127 kg, 71.1 moles) and triphenylphosphine (18.667 kg, 71.25 moles) were dissolved in tetrahydrofuran (40 gal) in a clean and dry, nitrogen purged 100 gallon tank and the reaction mixture was cooled to 5° C. A solution of di-t-butyl azodicarboxylate (14.9 kg, 64.7 moles) in tetrahydrofuran (36 L) was added over about 2 hours keeping the temperature <6° C. The reaction was allowed to stir for 5 hours as the temperature was allowed to slowly increase to 20-25° C. 6N HCl (26.5 L) was added to the reaction which was at 20° C. The reaction was allowed to stir 24 hours at 20-25° C. at which point the starting material had reacted. Water (10 gal, 37.85 L) was added and the tetrahydrofuran was removed by vacuum distillation. During the concentration, triphenylphosphine oxide precipitated and an additional 20 gal (75.7 L) of water was added. The reaction was cooled and methylene chloride (30 gal, 113.6 L) was added. The layers were separated and the aqueous was extracted twice more with methylene chloride (10 gal, 37.85 L) The aqueous was distilled to remove water. As the volume was reduced, isopropanol (3×20 gal (75.7 L)) was added to azeotrope the residual water. The resulting slurry was filtered and the solids were vacuum oven dried to give 7.682 kg (68.6% of theoretical) over multiple crops. This material was characterized to be the dihydrochloride salt; mp 189-194° C.
Quantity
6.127 kg
Type
reactant
Reaction Step One
Quantity
18.667 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
14.9 kg
Type
reactant
Reaction Step Two
Quantity
36 L
Type
solvent
Reaction Step Two
Name
Quantity
26.5 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
37.85 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentylhydrazine dihydrochloride
Reactant of Route 2
Cyclopentylhydrazine dihydrochloride
Reactant of Route 3
Cyclopentylhydrazine dihydrochloride
Reactant of Route 4
Reactant of Route 4
Cyclopentylhydrazine dihydrochloride
Reactant of Route 5
Cyclopentylhydrazine dihydrochloride
Reactant of Route 6
Cyclopentylhydrazine dihydrochloride

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